molecular formula C9H11BrO B126523 2-Bromo-1-(2-methylphenyl)ethanol CAS No. 150982-79-9

2-Bromo-1-(2-methylphenyl)ethanol

Cat. No.: B126523
CAS No.: 150982-79-9
M. Wt: 215.09 g/mol
InChI Key: HKGSZCJQAJGFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-methylphenyl)ethanol (C₉H₁₁BrO, molecular weight ~231.09 g/mol) is a brominated aromatic ethanol derivative characterized by a 2-methylphenyl group attached to a secondary alcohol bearing a bromine atom at the β-position. This compound is structurally related to acetophenone and propiophenone derivatives, where bromination and subsequent reduction steps are key to its synthesis . It is likely synthesized via bromination of a methyl-substituted acetophenone precursor followed by reduction, as seen in related syntheses .

Properties

CAS No.

150982-79-9

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-1-(2-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

HKGSZCJQAJGFDF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(CBr)O

Canonical SMILES

CC1=CC=CC=C1C(CBr)O

Synonyms

Benzenemethanol, -alpha--(bromomethyl)-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-1-(2-methylphenyl)ethanol with analogous compounds differing in substituent type, position, or additional functional groups:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physical Properties Synthesis Method (Key Steps) Applications/Notes
2-Bromo-1-(2-methylphenyl)ethanol 2-methylphenyl C₉H₁₁BrO ~231.09 Likely liquid/oil at RT* Bromination of 2-methylacetophenone followed by reduction Pharmaceutical intermediate
(1R)-2-Bromo-1-(4-methylphenyl)ethanol 4-methylphenyl C₉H₁₁BrO 231.09 Not reported Stereoselective synthesis (enantiomer-specific) Chiral building block
2-Bromo-1-(2-chlorophenyl)ethanol 2-chlorophenyl C₈H₈BrClO 235.51 Not reported Bromination of 2-chloroacetophenone derivatives Potential agrochemical intermediate
2-Bromo-1-(3,4-dichlorophenyl)ethanol 3,4-dichlorophenyl C₈H₇BrCl₂O 269.95 Not reported Multi-step halogenation and reduction Research use
2-Amino-1-(2-bromo-phenyl)ethanol HCl 2-bromophenyl + amino group C₈H₁₀BrClNO 252.53 Solid (hydrochloride salt) Amination of bromophenyl ethanol precursor Pharmacologically active derivative

*RT: Room temperature.

Key Observations:
  • Substituent Effects : The position and nature of substituents significantly influence molecular weight and reactivity. For example, chlorine atoms increase molecular weight more markedly than methyl groups (compare entries 1 and 3).
  • Stereochemistry : Enantiomer-specific synthesis (e.g., (1R)-isomer in ) highlights the importance of chirality in pharmaceutical applications.
  • Physical State: Brominated ethanols with simple substituents (e.g., methyl) are often liquids or oils, while bulkier or polar groups (e.g., dichloro, amino-HCl) may form solids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.